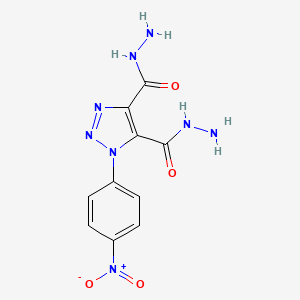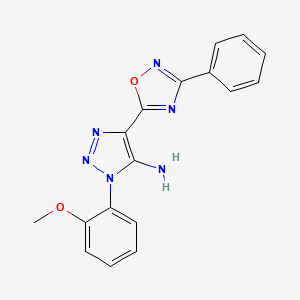![molecular formula C8H13ClF3N3 B2535116 4-[[3-(Trifluormethyl)diazirin-3-yl]methyl]piperidin;hydrochlorid CAS No. 2287280-35-5](/img/structure/B2535116.png)
4-[[3-(Trifluormethyl)diazirin-3-yl]methyl]piperidin;hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride” is a chemical compound with the CAS Number: 2219407-49-3 . It has a molecular weight of 229.63 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with two photoreactive groups was synthesized by the coupling reaction of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of silver oxide in DMSO .
Molecular Structure Analysis
The InChI Code for a similar compound, “3-((3-(trifluoromethyl)-3H-diazirin-3-yl)methyl)piperidine hydrochloride”, is 1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)4-6-2-1-3-12-5-6;/h6,12H,1-5H2;1H .
Physical and Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 229.63 .
Wissenschaftliche Forschungsanwendungen
Chemische Sonden Synthese
- Anwendung: Forscher verwenden diese Verbindung, um chemische Sonden zur Untersuchung von Protein-Interaktionen, Rezeptorbindung und Medikament-Ziel-Interaktionen zu erstellen. Durch die Anbindung an spezifische Liganden können sie biologische Moleküle selektiv modifizieren und ihre Funktionen untersuchen .
Antigenstruktur-Bestimmung
- Anwendung: Wissenschaftler setzen sie ein, um schnell und präzise Antigenstrukturen zu generieren. Durch die Verknüpfung mit Proteinen oder Peptiden können sie Bindungsstellen identifizieren und Protein-Protein-Interaktionen untersuchen .
Photoaffinitätsmarkierung
- Anwendung: Forscher verwenden sie zur Markierung spezifischer Proteine oder Rezeptoren in komplexen Gemischen. Nach UV-Exposition bildet das Diazirin kovalente Bindungen mit benachbarten Aminosäuren, was eine präzise Identifizierung von Bindungspartnern ermöglicht .
Medikamentenforschung und Zielvalidierung
- Anwendung: Durch die Einarbeitung von 4-((3-(Trifluormethyl)-3H-diazirin-3-yl)methyl)piperidinhydrochlorid in Liganden können Wissenschaftler Medikamentenziele validieren. Die kovalente Modifikation liefert Einblicke in Bindungsstellen und potenzielle therapeutische Interaktionen .
Strukturbiologie
- Anwendung: Forscher verwenden diese Verbindung, um Protein-Protein-Interaktionen, Ligand-Rezeptor-Bindung und Enzym-Substrat-Interaktionen zu kartieren. Ihre Photoaffinitätseigenschaften helfen beim Verständnis von Molekülstrukturen und -dynamiken .
Chemische Biologie Experimente
- Anwendung: In chemischen Biologie-Studien dient diese Verbindung als vielseitiger Baustein. Forscher kombinieren sie mit anderen funktionellen Gruppen, um maßgeschneiderte Sonden für spezifische biologische Fragestellungen zu erstellen .
Safety and Hazards
The compound is considered hazardous and has several safety precautions associated with it. It has the GHS07 pictogram and the signal word “Warning” is used to indicate its hazards . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Similar compounds with a diazirine group are often used as photoactivated cross-linkers . When appended to a ligand or pharmacophore, these compounds can induce covalent modification of a biological target upon exposure to UV light .
Mode of Action
The mode of action of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride involves the diazirine group, which is a photoactivatable moiety . Upon exposure to UV light, the diazirine group undergoes a reaction that generates a highly reactive carbene species . This carbene can then form a covalent bond with a nearby molecule, such as a protein or nucleic acid, effectively “cross-linking” the two molecules together .
Biochemical Pathways
The compound’s ability to form covalent bonds upon uv light exposure suggests it could potentially influence a wide range of biochemical pathways, depending on the nature of the target molecule and the context of the experiment .
Result of Action
The molecular and cellular effects of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride’s action would depend on the specific target molecule and the context of the experiment . As a photoactivated cross-linker, the compound could potentially alter the function of the target molecule, disrupt its interactions with other molecules, or affect its localization within the cell .
Action Environment
The action, efficacy, and stability of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride are likely influenced by various environmental factors. For instance, the compound’s photoactivatable nature means that its action is dependent on the presence and intensity of UV light . Other potential influencing factors include the temperature, pH, and the presence of other chemicals in the environment .
Eigenschaften
IUPAC Name |
4-[[3-(trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)5-6-1-3-12-4-2-6;/h6,12H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXWZYJROYXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2(N=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)




![N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2535046.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2535049.png)


![1-[4-[2-Keto-2-(4-phenylpiperazino)ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2535054.png)
![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2535055.png)
![Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2535056.png)
